molecular formula C18H14FN5O B2374522 1-(4-fluorophenyl)-4-methyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955837-07-7

1-(4-fluorophenyl)-4-methyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2374522
CAS No.: 955837-07-7
M. Wt: 335.342
InChI Key: UHWFOWBPAPGPPH-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C18H14FN5O and its molecular weight is 335.342. The purity is usually 95%.
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Scientific Research Applications

Potential in Rheumatoid Arthritis Treatment

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid and its analogs are potent CC chemokine receptor 1 (CCR1) antagonists, which are being researched for the treatment of rheumatoid arthritis. The synthesis of these compounds, including isotopic labeling with carbon-13, carbon-14, and tritium, is detailed, highlighting their potential in therapeutic applications (Latli et al., 2018).

Synthesis of Pyrazole Derivatives

Research on the synthesis of new derivatives of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid involves creating pyrazole derivatives with potential applications in various fields. The synthesis process and characterization of these compounds through different spectroscopic methods are discussed, indicating the breadth of research in pyrazole chemistry (Kasımoğulları et al., 2010).

Antitumor and Antimicrobial Activities

A study on the synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation in multi-component reactions revealed their antibacterial and antifungal activities. These compounds were also tested for antitumor activity against a liver cell line, with some showing high activity. This indicates their potential use in developing treatments for bacterial infections and cancer (El-Borai et al., 2012).

Synthesis and Evaluation as PDE5 Inhibitors

Pyrazolo[3,4-d]pyridazinones and analogues were synthesized and evaluated as inhibitors of PDE5, an enzyme involved in various physiological processes. These compounds exhibited potential as peripheral vasodilators, useful in cardiovascular disease treatment (Piaz et al., 2002).

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methyl-6-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O/c1-12-16-10-21-24(15-6-4-14(19)5-7-15)17(16)18(25)23(22-12)11-13-3-2-8-20-9-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWFOWBPAPGPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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